Mechanism of Action of L-Tyrosine, N-(1-oxotridecyl)- in Lipid Bilayers: A Comprehensive Technical Guide
Mechanism of Action of L-Tyrosine, N-(1-oxotridecyl)- in Lipid Bilayers: A Comprehensive Technical Guide
Executive Summary
L-Tyrosine, N-(1-oxotridecyl)- , commonly referred to as N-tridecanoyl-L-tyrosine , is a synthetic and endogenous-like N-acyl aromatic amino acid (NA-ArAA)[1]. Structurally, it consists of a 13-carbon saturated acyl chain linked via an amide bond to the amino group of an L-tyrosine headgroup. In biophysical and pharmacological contexts, this molecule acts as a potent amphiphilic membrane modifier and a putative lipid signaling molecule[1][2].
This technical guide explores the exact mechanisms by which N-tridecanoyl-L-tyrosine partitions into lipid bilayers, alters membrane mechanics, and modulates cellular signaling and viability. By bridging thermodynamic causality with self-validating experimental protocols, this whitepaper provides a robust framework for researchers investigating NA-ArAAs in drug delivery, antimicrobial development, and mechanotransduction.
Physicochemical Properties & Thermodynamics of Partitioning
The interaction between N-tridecanoyl-L-tyrosine and lipid bilayers is fundamentally driven by its amphiphilic architecture. The molecule's behavior in aqueous and lipid environments is dictated by the thermodynamic drive to minimize the exposure of its hydrophobic tridecanoyl chain to water, while maximizing the hydrogen-bonding potential of its polar headgroup[3].
The Hydrophobic Effect and Bilayer Insertion
When introduced to an aqueous environment containing lipid bilayers, the 13-carbon acyl chain spontaneously inserts into the hydrophobic core of the membrane. This chain length (C13) is highly significant: it is long enough to provide a strong thermodynamic driving force for partitioning (via the hydrophobic effect) but short enough to maintain a functional critical micelle concentration (CMC) in the sub-millimolar range, preventing immediate membrane solubilization at low doses[4].
Interfacial Anchoring
While the tail inserts into the acyl core, the bulky, aromatic L-tyrosine headgroup anchors strictly at the lipid-water interface. This positioning is stabilized by a complex network of interactions:
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Hydrogen Bonding: The phenol hydroxyl (-OH), carboxylate (-COO⁻), and amide (-NH) groups form H-bonds with the phosphate and carbonyl oxygen atoms of native phospholipids[3].
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Cation- π Interactions: The aromatic phenolic ring can engage in cation- π interactions with the positively charged choline headgroups of phosphatidylcholine (PC) lipids.
Table 1: Estimated Physicochemical and Bilayer Parameters
| Parameter | Estimated Range | Biophysical Significance |
| Critical Micelle Concentration (CMC) | 0.10 – 0.50 mM | Threshold for the transition from bilayer insertion to micellar solubilization[5]. |
| Headgroup Cross-Sectional Area ( a0 ) | ~60 – 70 Ų | The bulky aromatic headgroup induces positive spontaneous curvature in the bilayer. |
| Optimal Antimicrobial Chain Length | C10 – C14 | C13 falls perfectly within the maximum efficacy "cut-off" for bacterial membrane disruption[4]. |
Mechanisms of Bilayer Modulation
The insertion of N-tridecanoyl-L-tyrosine does not merely occupy space; it fundamentally alters the physical mechanics of the lipid bilayer.
Alteration of the Lateral Pressure Profile (LPP)
Native phospholipid bilayers maintain a specific lateral pressure profile, balancing the repulsive forces of the headgroups with the attractive forces of the hydrophobic core. N-tridecanoyl-L-tyrosine possesses a single acyl chain but a massive, sterically demanding headgroup, giving the molecule a distinct "wedge" or conical shape.
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Causality: As the bulky tyrosine headgroups crowd the lipid-water interface, lateral pressure in the headgroup region increases drastically. To relieve this stress, the membrane induces a positive spontaneous curvature .
Phase Behavior and Membrane Fluidity
At sub-lytic concentrations, the intercalation of the tridecanoyl chain disrupts the highly ordered, cooperative van der Waals packing of native lipid tails (e.g., in DPPC or POPC membranes). This disruption lowers the gel-to-liquid crystalline phase transition temperature ( Tm ) of the bilayer, effectively increasing membrane fluidity and permeability at physiological temperatures[3].
Concentration-Dependent Membrane Permeabilization
As the concentration of N-tridecanoyl-L-tyrosine approaches its CMC, the induced positive curvature exceeds the stability threshold of the lamellar phase. The membrane undergoes a phase transition from a planar bilayer to mixed micelles. This detergent-like effect creates transient pores, leading to the leakage of intracellular contents—a mechanism that underpins the potent antibacterial activity observed for C10-C14 N-acyl tyrosines[4].
Mechanistic pathways of N-tridecanoyl-L-tyrosine insertion and bilayer modulation.
Biological Implications: Lipid Signaling & Antimicrobial Action
The biophysical changes induced by N-tridecanoyl-L-tyrosine have profound biological consequences, categorizing the molecule as both a signaling lipid and a membrane-disrupting agent.
Receptor Modulation via Mechanotransduction
Long-chain N-acyl amides are structurally related to endocannabinoids (like anandamide) and act as endogenous signaling molecules[1]. Research has demonstrated that N-acyl amino acids can activate specific G-protein-coupled receptors (GPCRs), such as GPR132/G2A[2].
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Causality: While direct ligand-receptor binding occurs, the modulation of integral membrane proteins is also heavily influenced by mechanotransduction . The altered lateral pressure profile redistributes mechanical stress against the transmembrane helices of GPCRs and TRP channels, allosterically shifting them into active or inactive conformations.
Antimicrobial Efficacy
Surfactants with C10 to C14 alkyl chains exhibit a specific "cut-off" effect where their antibacterial activity peaks[4]. N-tridecanoyl-L-tyrosine (C13) is highly effective at partitioning into bacterial cell membranes, overcoming the lipopolysaccharide (LPS) or peptidoglycan layers, and inducing rapid cell lysis via the mixed-micelle permeabilization mechanism described in Section 2.3.
Self-Validating Experimental Protocols
To empirically validate the mechanistic claims regarding bilayer disruption and phase alteration, the following self-validating protocols must be employed.
Protocol 1: Calcein Leakage Assay (Membrane Permeabilization)
This assay quantifies the ability of N-tridecanoyl-L-tyrosine to induce pore formation and membrane lysis[3]. It relies on the self-quenching property of calcein at high concentrations.
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Vesicle Preparation: Hydrate a POPC lipid film with a buffer containing 50 mM calcein. Extrude the suspension through 100 nm polycarbonate membranes to form Large Unilamellar Vesicles (LUVs).
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Purification: Remove unencapsulated calcein using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column.
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Baseline Establishment: Measure the baseline fluorescence ( F0 ) of the purified LUVs in standard buffer (Excitation: 490 nm, Emission: 520 nm).
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Titration: Inject escalating aliquots of N-tridecanoyl-L-tyrosine (0.01 mM to 2.0 mM). Record the steady-state fluorescence ( Ft ) after 5 minutes of equilibration per dose.
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Internal Standardization (Self-Validation): Add 0.1% Triton X-100 to completely solubilize the LUVs. This yields the maximum possible fluorescence ( Fmax ), validating that the vesicles were properly loaded and providing an absolute reference point.
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Data Processing: Calculate the percentage of membrane leakage using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] × 100
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the impact of the surfactant on the lipid cooperativity and phase transition temperature ( Tm ).
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Sample Preparation: Prepare multilamellar vesicles (MLVs) of DPPC co-dissolved with varying molar ratios of N-tridecanoyl-L-tyrosine (0, 1, 5, and 10 mol%).
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Equilibration: Degas the samples under a vacuum to prevent bubble formation during heating. Load the samples into the DSC sample cell, using pure buffer in the reference cell.
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Thermal Scanning: Perform thermal scans from 20°C to 60°C at a highly controlled rate of 1°C/min.
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Validation: The 0 mol% control must clearly display the native DPPC pre-transition (~35°C) and main transition (~41°C) peaks to validate the calibration of the calorimeter.
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Analysis: Quantify the shift in Tm and the broadening of the transition peak (enthalpy ΔH ). A downward shift in Tm and a broadened peak confirm that the N-acyl tyrosine is intercalating between lipid tails and disrupting van der Waals cooperativity.
Self-validating experimental workflow for quantifying lipid bilayer disruption.
References
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids Frontiers in Molecular Biosciences[Link]
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l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds Comptes Rendus Chimie[Link]
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Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study Langmuir (ACS Publications)[Link]
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Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of commendamide, a GPCR G2A/132 agonist Proceedings of the National Academy of Sciences (PNAS)[Link]
Sources
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 5. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
